4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
Description
4-(Ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with an ethylsulfonyl group at the 4-position and linked to a thiazole ring bearing a mesityl (2,4,6-trimethylphenyl) group at the 4-position of the thiazole.
Properties
IUPAC Name |
4-ethylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-5-28(25,26)17-8-6-16(7-9-17)20(24)23-21-22-18(12-27-21)19-14(3)10-13(2)11-15(19)4/h6-12H,5H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMFARMNXVECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Mesityl Group: The mesityl group (2,4,6-trimethylphenyl) can be introduced via Friedel-Crafts alkylation using mesitylene and an appropriate electrophile.
Sulfonylation: The ethylsulfonyl group can be introduced by reacting the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated thiazole with 4-aminobenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The benzamide and thiazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides and thiazoles.
Scientific Research Applications
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Materials Science: It can be incorporated into polymers or used as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylsulfonyl and mesitylthiazolyl groups can interact with the active sites of proteins, influencing their function and leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide-Benzamide Derivatives
Key Observations :
- Sulfonyl Position : The target compound’s 4-sulfonyl substitution (vs. 3-sulfonyl in 7a) may alter electronic distribution and steric interactions with biological targets .
- Thiazole Substituents : The mesityl group in the target compound introduces significant steric bulk compared to pyridyl (7a, 7b) or nitrophenyl () groups, likely impacting solubility and binding pocket accessibility .
- Sulfonamide Variants : Ethylsulfonyl (target) vs. diethylsulfamoyl () or benzyl-methylsulfamoyl () groups modulate electron-withdrawing effects and metabolic stability.
Key Observations :
- The target compound and 7a/7b () employ EDCI/HOBt-mediated coupling, but yields vary based on sulfonyl position and purification challenges.
- The mesityl group’s introduction may require tailored synthetic routes compared to pyridyl-substituted analogs.
Physicochemical Properties
- Electron Effects : The 4-ethylsulfonyl group’s strong electron-withdrawing nature may influence aromatic ring reactivity and hydrogen-bonding capacity relative to methylsulfonyl (7a) or sulfamoyl variants (–8).
Biological Activity
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a synthetic compound with a complex structure that includes a benzamide core, an ethylsulfonyl group, and a mesitylthiazol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic strategies.
Chemical Structure and Synthesis
The compound can be synthesized through several steps:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Introduction of the Mesityl Group : Achieved via Friedel-Crafts alkylation.
- Sulfonylation : Involves reacting with ethylsulfonyl chloride.
- Amidation : Finalizes the structure by forming the benzamide through reaction with 4-aminobenzoyl chloride.
The mechanism of action for 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide primarily involves binding to specific molecular targets such as enzymes or receptors, modulating their activities. The ethylsulfonyl and mesitylthiazol groups enhance interactions with biological targets, which may lead to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide exhibit significant antibacterial properties. For instance, derivatives containing thiazole and sulfonamide groups have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Bacterial Species |
|---|---|---|---|
| Isopropyl (5a) | 8 | E. coli: 8 | Staphylococcus aureus: 9 |
| B. subtilis: 6 | S. epidermidis: 10.5 |
Inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, is a common mechanism for sulfonamide derivatives, leading to bacteriostatic effects .
Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor, particularly in relation to cancer therapy and metabolic disorders. The ethylsulfonyl group may interact with active sites on enzymes, affecting their catalytic efficiency and leading to reduced cell proliferation in cancer models.
Case Studies
- Antibacterial Efficacy : A study demonstrated that compounds with similar thiazole-sulfonamide structures showed promising antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Cancer Cell Proliferation : Research indicated that derivatives of benzamide compounds can inhibit the growth of specific cancer cell lines by targeting metabolic pathways involved in cell division.
Comparative Analysis
When compared to similar compounds, such as 4-(methylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, the ethylsulfonyl variant exhibits enhanced stability and biological activity due to its structural features.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide | Ethylsulfonyl group enhances reactivity | Antimicrobial, enzyme inhibition |
| 4-(methylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide | Methyl group limits steric hindrance | Moderate antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
